

UV-Vis absorption spectrum of 1,4-Diphenylbutadiyne

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Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

Cat. No.: B1203910

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An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 1,4-Diphenylbutadiyne

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of **1,4-Diphenylbutadiyne** (DPB), a conjugated diyne. Due to its extended π -system, this molecule absorbs light in the UV region of the electromagnetic spectrum.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of conjugated organic compounds.

Core Spectroscopic Data

The electronic absorption spectrum of **1,4-Diphenylbutadiyne** is characterized by strong absorption bands resulting from π - π^* electronic transitions within its conjugated system.^{[1][2]} The key quantitative data from a referenced measurement is summarized below.

Parameter	Value	Wavelength (nm)	Reference
Molar Extinction Coefficient (ϵ)	27,800 cm^{-1}/M	326.0	Armitage, et al., 1954 ^[4]

Note: The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength.

Experimental Protocols

The accurate measurement of UV-Vis absorption spectra is critical for both qualitative and quantitative analysis. The data presented in this guide was obtained following a detailed experimental protocol.

Cited Experimental Parameters

The specific parameters used for the measurement of **1,4-Diphenylbutadiyne** referenced above are as follows^[4]:

- Spectrophotometer: Cary 3
- Spectral Bandwidth: 1.0 nm
- Data Interval: 0.25 nm
- Scan Rate: 112.5 nm/min
- Signal Averaging Time: 0.133 sec

General UV-Vis Spectroscopy Protocol

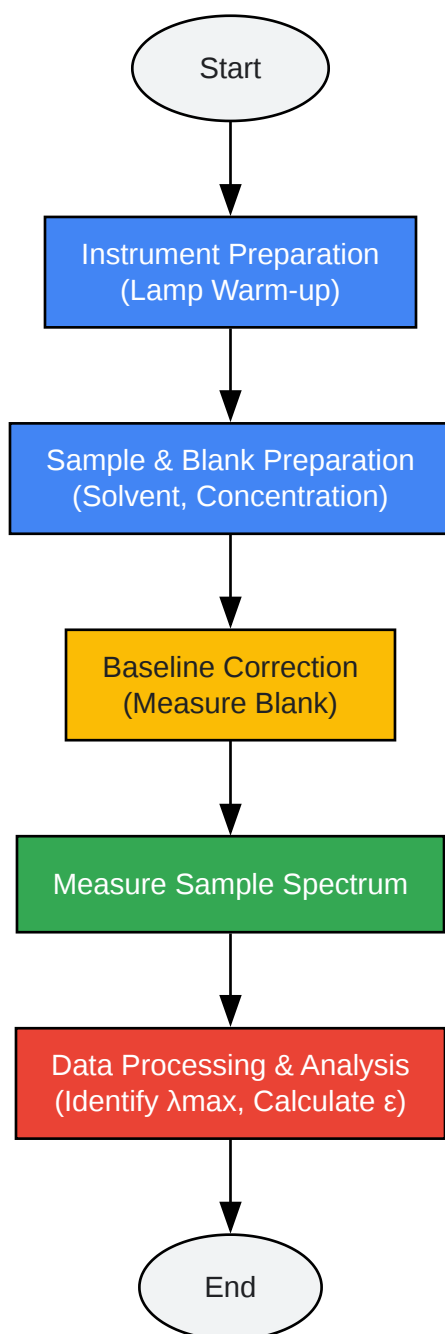
The following is a generalized, best-practice workflow for obtaining the UV-Vis absorption spectrum of a compound like **1,4-Diphenylbutadiyne**.

- Instrument Preparation: Turn on the UV-Vis spectrophotometer's deuterium and tungsten lamps and allow them to warm up for approximately 20 minutes to ensure a stable output.^[5]
- Sample Preparation:
 - Prepare a stock solution of **1,4-Diphenylbutadiyne** in a suitable UV-transparent solvent (e.g., hexane, ethanol).
 - Prepare a dilute solution from the stock. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure linearity.^[6]
 - Use a 1 cm pathlength quartz cuvette for all measurements, as glass absorbs UV light.^[6]

- Baseline Correction:
 - Fill a clean quartz cuvette with the pure solvent to be used as a blank reference.[5]
 - Place the cuvette in the spectrophotometer and perform a baseline correction (zeroing) across the desired wavelength range (e.g., 200-800 nm).[5] This subtracts the absorbance of the solvent and cuvette.
- Sample Measurement:
 - Remove the blank cuvette and replace it with the cuvette containing the **1,4-Diphenylbutadiyne** solution.
 - Initiate the scan to record the absorption spectrum.[5]
- Data Processing:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If the concentration is known, use the Beer-Lambert Law ($A = \epsilon bc$) to calculate the molar extinction coefficient (ϵ).

Logical Workflow Visualization

The following diagram illustrates the general experimental workflow for acquiring a UV-Vis absorption spectrum.



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